molecular formula C11H9N3O4 B12911701 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 61378-91-4

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B12911701
CAS No.: 61378-91-4
M. Wt: 247.21 g/mol
InChI Key: MJBKDLZTTLSSBT-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a furan ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate furan and pyrimidine precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce nitroso or other oxidized forms .

Scientific Research Applications

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific combination of a furan and pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61378-91-4

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

4-methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C11H9N3O4/c1-6-7-4-5-17-11(7)13-10(12-6)8-2-3-9(18-8)14(15)16/h2-3H,4-5H2,1H3

InChI Key

MJBKDLZTTLSSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCOC2=NC(=N1)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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